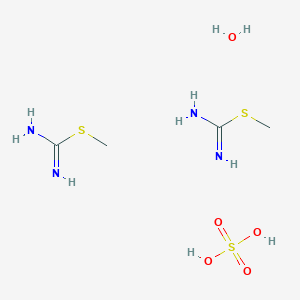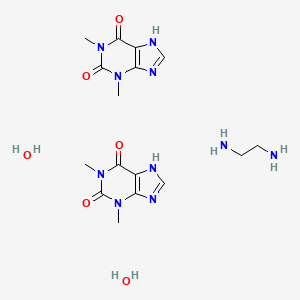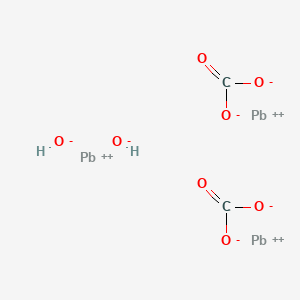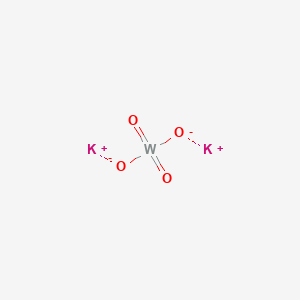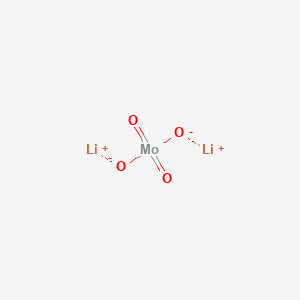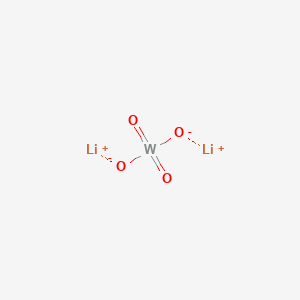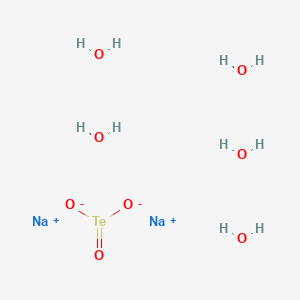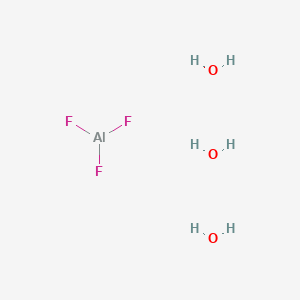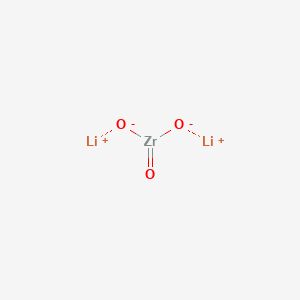
dilithium;dioxido(oxo)zirconium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “dilithium;dioxido(oxo)zirconium” is known as Baicalein. Baicalein is a flavonoid originally isolated from the roots of Scutellaria baicalensis, a plant commonly used in traditional Chinese medicine. It has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Baicalein can be synthesized through various chemical routes. One common method involves the cyclization of 2’,4’,6’-trihydroxyacetophenone with 3,4-dihydroxybenzaldehyde under acidic conditions. This reaction typically requires a catalyst such as hydrochloric acid and is conducted at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, Baicalein is often extracted from the roots of Scutellaria baicalensis using solvents like ethanol or methanol. The extract is then purified through processes such as column chromatography to obtain high-purity Baicalein. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Baicalein undergoes various chemical reactions, including:
Oxidation: Baicalein can be oxidized to form baicalin, a glycosylated derivative.
Reduction: Reduction reactions can convert Baicalein into its dihydro form.
Substitution: Baicalein can participate in substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like acetic anhydride or benzoyl chloride under basic conditions.
Major Products
Oxidation: Baicalin
Reduction: Dihydrobaicalein
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Baicalein has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other flavonoids and complex organic molecules.
Biology: Studied for its effects on cell signaling pathways and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the formulation of dietary supplements and cosmetic products due to its antioxidant properties
Mécanisme D'action
Baicalein exerts its effects through multiple mechanisms:
Comparaison Avec Des Composés Similaires
Baicalein is often compared with other flavonoids such as quercetin, kaempferol, and luteolin. While all these compounds share similar antioxidant and anti-inflammatory properties, Baicalein is unique in its strong inhibitory effects on specific cancer cell lines and its ability to cross the blood-brain barrier, making it particularly effective in treating neurological conditions .
List of Similar Compounds
- Quercetin
- Kaempferol
- Luteolin
- Apigenin
Baicalein’s distinct chemical structure and biological activities make it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
dilithium;dioxido(oxo)zirconium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Li.3O.Zr/q2*+1;;2*-1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKLXRHTVCSWPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[O-][Zr](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li2O3Zr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
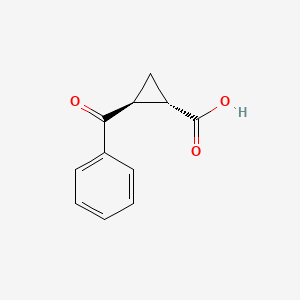
![Trans-2-benzyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline](/img/structure/B8022027.png)
![(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane](/img/structure/B8022036.png)
![Phosphoric acid;2,4,6,8,10,12,14,16,18,20,22,24,25,26,27,28,29,30,31,32,33,34,35,36-tetracosaoxa-1lambda6,3lambda6,5lambda6,7lambda6,9lambda6,11lambda6,13lambda6,15lambda6,17lambda6,19lambda6,21lambda6,23lambda6-dodecamolybdatridecacyclo[11.11.1.11,5.13,7.13,11.15,21.17,19.19,15.19,19.111,15.113,23.117,21.117,23]hexatriacontane 1,3,5,7,9,11,13,15,17,19,21,23-dodecaoxide](/img/structure/B8022038.png)

